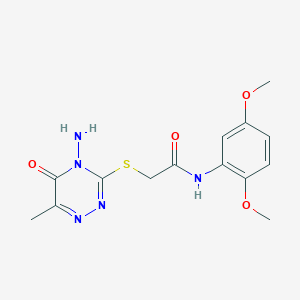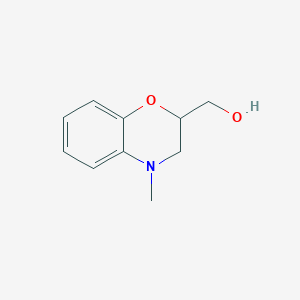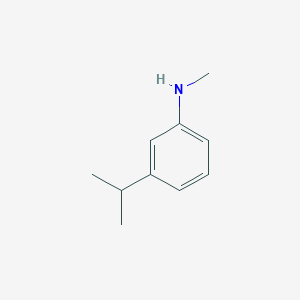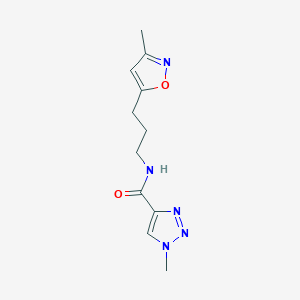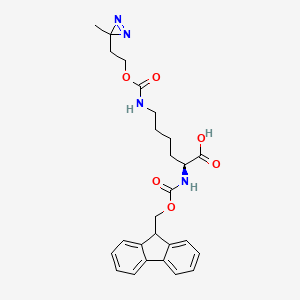
Fmoc-L-光敏赖氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-L-Photo-Lysine is a diazirine-containing, fluorenylmethoxycarbonyl-protected lysine amino acid and multifunctional photo-crosslinker. This compound is widely used in peptide synthesis and photoaffinity labeling due to its ability to form covalent bonds upon irradiation with ultraviolet light (approximately 360 nm). The incorporation of Fmoc-L-Photo-Lysine into peptides or small-molecule probes allows for the study of cellular targets and protein-protein interactions .
科学研究应用
Fmoc-L-Photo-Lysine has a wide range of applications in scientific research, including:
Chemistry: Used in solid-phase peptide synthesis to introduce photo-crosslinking sites within peptides.
Medicine: Utilized in drug discovery research to probe cellular mechanisms and validate drug targets.
Industry: Applied in the development of novel materials and bioconjugates for various industrial applications.
作用机制
Target of Action
Fmoc-L-Photo-Lysine is a multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions . The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of these targets .
Mode of Action
The compound interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), Fmoc-L-Photo-Lysine forms a covalent bond with the target proteins . This interaction results in changes to the target proteins, potentially affecting their function and interactions with other proteins.
Biochemical Pathways
The exact biochemical pathways affected by Fmoc-L-Photo-Lysine are dependent on the specific proteins targeted by the compound. The compound’s ability to form covalent bonds with proteins upon uv irradiation can affect a wide range of biochemical pathways, particularly those involving protein-protein interactions .
Result of Action
The primary result of Fmoc-L-Photo-Lysine’s action is the formation of covalent bonds with target proteins upon UV irradiation . This can lead to changes in the function and interactions of these proteins, potentially affecting a wide range of cellular processes.
Action Environment
The action, efficacy, and stability of Fmoc-L-Photo-Lysine are influenced by several environmental factors. These include the intensity and duration of UV irradiation, the specific cellular environment, and the manner in which the compound is incorporated into peptides or small-molecule probes .
生化分析
Biochemical Properties
Fmoc-L-Photo-Lysine plays a significant role in biochemical reactions, particularly in the process of photoaffinity labeling of cellular targets and protein-protein interactions . When incorporated into peptides or small-molecule probes, it interacts with various enzymes, proteins, and other biomolecules. Upon UV light irradiation, it forms a covalent bond with these biomolecules, enabling the study of their interactions .
Cellular Effects
The effects of Fmoc-L-Photo-Lysine on various types of cells and cellular processes are primarily related to its role in photoaffinity labeling . It influences cell function by enabling the study of protein-protein interactions and cellular targets. This includes any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fmoc-L-Photo-Lysine exerts its effects at the molecular level through a unique mechanism. Upon UV light irradiation, it forms a highly reactive carbene species that rapidly reacts with neighboring molecules to form an irreversible covalent bond . This allows it to bind with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Fmoc-L-Photo-Lysine over time in laboratory settings are primarily related to its stability and degradation. Upon UV light irradiation, it forms a highly reactive carbene species
Metabolic Pathways
It is known that it can be incorporated into peptides or small-molecule probes , but the specific enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, are not clearly defined.
Transport and Distribution
It is known that it can be incorporated into peptides or small-molecule probes , but the specific transporters or binding proteins it interacts with, and any effects on its localization or accumulation, are not clearly defined.
Subcellular Localization
It is known that it can be incorporated into peptides or small-molecule probes , but any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not clearly defined.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Photo-Lysine typically involves the protection of the lysine amino acid with the fluorenylmethoxycarbonyl group. The diazirine moiety is then introduced to the lysine side chain. The general synthetic route includes:
- Protection of the lysine amino group with fluorenylmethoxycarbonyl chloride.
- Introduction of the diazirine group through a series of reactions involving the formation of an intermediate, such as a diazirine-containing ester or amide .
Industrial Production Methods
Industrial production of Fmoc-L-Photo-Lysine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
- Large-scale protection of lysine with fluorenylmethoxycarbonyl chloride.
- Efficient introduction of the diazirine group using scalable reaction conditions .
化学反应分析
Types of Reactions
Fmoc-L-Photo-Lysine undergoes various chemical reactions, including:
Photo-crosslinking: Upon irradiation with ultraviolet light, the diazirine group forms a highly reactive carbene species that can covalently bond with neighboring molecules.
Common Reagents and Conditions
Photo-crosslinking: Ultraviolet light (approximately 360 nm) is used to activate the diazirine group.
Deprotection: Piperidine in dimethylformamide is commonly used to remove the fluorenylmethoxycarbonyl group.
Major Products Formed
Photo-crosslinking: Covalent adducts formed between the carbene species and neighboring molecules.
Deprotection: Free lysine amino group ready for further functionalization.
相似化合物的比较
Similar Compounds
Fmoc-L-Photo-Leucine: Another diazirine-containing, fluorenylmethoxycarbonyl-protected amino acid used for photo-crosslinking.
Fmoc-L-Photo-Methionine: A similar compound with a diazirine group used for photoaffinity labeling.
Fmoc-L-Lys(Nvoc)-OH: A lysine derivative with a photoremovable nitroveratryloxycarbonyl group.
Uniqueness
Fmoc-L-Photo-Lysine is unique due to its combination of the diazirine group for photo-crosslinking and the fluorenylmethoxycarbonyl group for protection during synthesis. This dual functionality allows for precise incorporation into peptides and efficient study of molecular interactions upon ultraviolet light activation .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O6/c1-26(29-30-26)13-15-35-24(33)27-14-7-6-12-22(23(31)32)28-25(34)36-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21-22H,6-7,12-16H2,1H3,(H,27,33)(H,28,34)(H,31,32)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBHDYXIYQGMCG-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B2445217.png)
![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2445223.png)
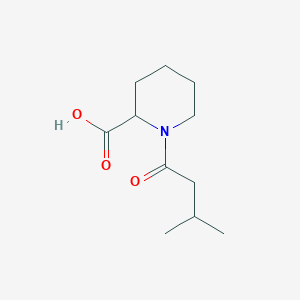
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2445225.png)
![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2445227.png)
![7-Fluoro-3-{[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2445228.png)
![3-[(2,4-Difluorophenoxy)methyl]benzoic acid](/img/structure/B2445229.png)
![6-(3-Imidazol-1-ylpropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2445230.png)
![2-Chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)propyl]acetamide](/img/structure/B2445232.png)
